2-Chloro-3-(2,3-dimethylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2,3-dimethylphenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of a chloro group attached to a propene chain, which is further substituted with a 2,3-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Mechanism of Action
- Transmetalation : Like other organoboron compounds, this propene likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferring from boron to palladium.
Mode of Action
Preparation Methods
The synthesis of 2-Chloro-3-(2,3-dimethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with allyl chloride under controlled conditions. This reaction typically requires the use of a suitable solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the desired product is obtained with high yield.
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher efficiency and yield in the production process.
Chemical Reactions Analysis
2-Chloro-3-(2,3-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and hydrogen gas in the presence of a catalyst for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(2,3-dimethylphenyl)-1-propene has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Chloro-3-(2,3-dimethylphenyl)-1-propene can be compared with other similar compounds such as:
2-Chloro-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one: This compound has a quinazolinone structure, which differs significantly from the propene structure of this compound.
2-Chloro-3-(2,3-dimethylphenyl)acrylonitrile: This compound contains an acrylonitrile group instead of a propene chain, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,3-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-5-4-6-11(10(8)3)7-9(2)12/h4-6H,2,7H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWSFRUWVPAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249022 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-54-6 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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